molecular formula C9H6BrNO2 B11872423 2-Bromoindolizine-1-carboxylic acid

2-Bromoindolizine-1-carboxylic acid

Cat. No.: B11872423
M. Wt: 240.05 g/mol
InChI Key: GTCYBRBMWPYZKO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoindolizine-1-carboxylic acid typically involves the bromination of indolizine-1-carboxylic acid. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromoindolizine-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoindolizine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Bromoindolizine-1-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For example, in medicinal chemistry, the compound may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromoindolizine-1-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with diverse biological and chemical properties .

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

2-bromoindolizine-1-carboxylic acid

InChI

InChI=1S/C9H6BrNO2/c10-6-5-11-4-2-1-3-7(11)8(6)9(12)13/h1-5H,(H,12,13)

InChI Key

GTCYBRBMWPYZKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN2C=C1)Br)C(=O)O

Origin of Product

United States

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